Dihydroergostin

Vue d'ensemble

Description

Dihydroergostin is used to treat migraine headaches . It is not an ordinary pain reliever and will not relieve pain other than from migraine headaches . This medicine is available only with your doctor’s prescription .

Synthesis Analysis

Dihydroergotamine was one of the first “synthetic drugs” developed in the 20th century for treating migraine . It is effective and recommended for acute migraine treatment . Since oral DHE is extensively metabolized, it must be given by a non-oral route .Molecular Structure Analysis

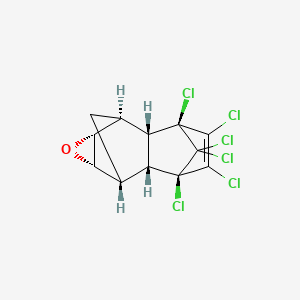

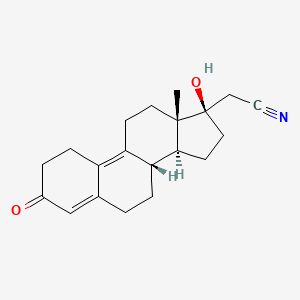

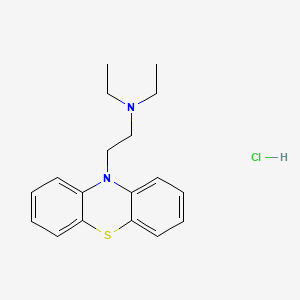

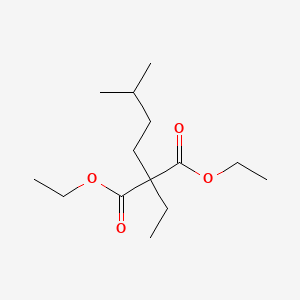

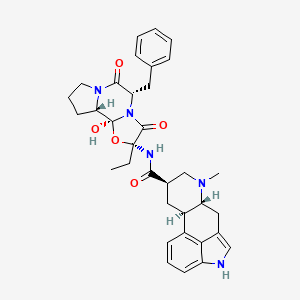

The molecular formula of Dihydroergostin is C34H39N5O5 . Its molecular weight is 597.7 g/mol . The IUPAC name is (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide .Applications De Recherche Scientifique

Antioxidative and Anti-inflammatory Effects

Dihydroergostin demonstrates significant antioxidative and anti-inflammatory activities. Research indicates that it can scavenge Reactive Oxygen Species (ROS), thereby protecting against oxidative stress. This property makes it beneficial in addressing various health concerns related to oxidative stress and inflammation, contributing to its potential therapeutic applications (Li et al., 2017).

Vascular Effects

Studies have explored dihydroergostin's impact on the vascular system, particularly its vasoconstriction effect on the capacitance vessels in the lower limbs. This attribute may be useful in treating vasomotor disturbances of the capacitance vessels, suggesting its relevance in circulatory health (Ulrich & Siggaard-Andersen, 1971).

Metabolic Regulation

Dihydroergostin plays a role in regulating metabolism, particularly in the context of metabolic diseases like diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. It acts as a potential agent in the treatment of these diseases, suggesting its multifaceted role in metabolic health (Tong et al., 2019).

Therapeutic Potential in

Brain Diseases and NeuroprotectionDihydroergostin has shown potential in treating various brain diseases and providing neuroprotection. Its ability to inhibit processes like ferroptosis and modulate signaling pathways, such as the SPHK1/mTOR pathway, makes it a candidate for treating cerebral ischemia-reperfusion injury. This suggests its applicability in addressing neurodegenerative conditions and brain injuries (Xie et al., 2022).

Enhancing Physical Performance

Research has demonstrated that dihydroergostin can improve physical performance under simulated high-altitude conditions by protecting mitochondrial biogenesis and modulating mitochondrial dynamics in skeletal muscle cells. This finding is significant for athletes or individuals exposed to high-altitude environments (Zou et al., 2014).

Cardiovascular Health

Dihydroergostin has shown effectiveness in reducing atherosclerosis, a major cardiovascular disease, by improving lipid profiles, reducing inflammation, and exerting antioxidative effects. This points to its potential in preventing and treating cardiovascular diseases (Liu et al., 2017).

Impact on Glucose Homeostasis

Studies have highlighted dihydroergostin's protective effect on glucose homeostasis by enhancing insulin sensitivity. This suggests its potential as a therapeutic agent in the treatment of type 2 diabetes and insulin resistance, as well as for managing hepatic steatosis (Le et al., 2016).

Mécanisme D'action

Target of Action

Dihydroergostin, an ergot alkaloid, primarily targets serotonin receptors . It acts as an agonist at the serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors play a crucial role in various physiological processes, including the regulation of mood, cognition, learning, memory, and vasoconstriction .

Mode of Action

Dihydroergostin interacts with its targets, the serotonin receptors, by binding to them and initiating a series of biochemical reactions . This interaction results in vasoconstriction of the intracranial blood vessels, which is beneficial in the treatment of migraines . Dihydroergostin also interacts with other serotonin, adrenergic, and dopamine receptors .

Biochemical Pathways

It is known that the compound’s interaction with serotonin receptors can influence various downstream effects, including the regulation of mood, cognition, and vasoconstriction

Pharmacokinetics

The pharmacokinetic properties of Dihydroergostin, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability . . It is generally understood that the pharmacokinetic properties of a drug can significantly impact its efficacy and safety profile .

Result of Action

The molecular and cellular effects of Dihydroergostin’s action are primarily related to its interaction with serotonin receptors . By acting as an agonist at these receptors, Dihydroergostin can induce vasoconstriction of the intracranial blood vessels, which can help alleviate the symptoms of migraines . Additionally, Dihydroergostin’s interaction with other serotonin, adrenergic, and dopamine receptors may result in various other cellular effects .

Safety and Hazards

Dihydroergostin can be harmful in contact with skin and if inhaled . It is recommended to wear protective gloves, clothing, and eye protection when handling this substance . If inhaled or in contact with skin, it is advised to move the victim into fresh air and wash the affected area with plenty of water .

Propriétés

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,18,22,24,26-28,35,43H,3,8,13-17,19H2,1-2H3,(H,36,40)/t22-,24-,26-,27+,28+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWHWFLWRXBPGX-UHFAATNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957491 | |

| Record name | N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroergostin | |

CAS RN |

3609-19-6 | |

| Record name | Dihydroergostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3609-19-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.